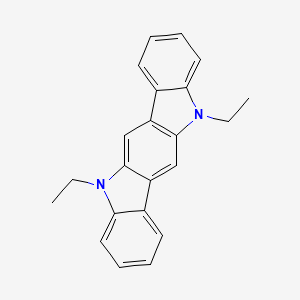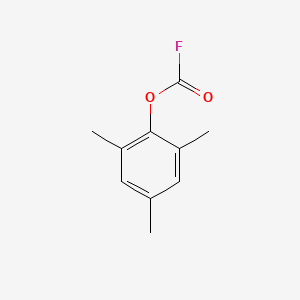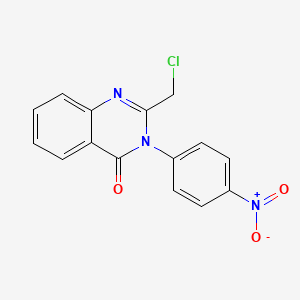
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves the reaction of 4-nitrobenzaldehyde with anthranilic acid to form 2-(4-nitrophenyl)quinazolin-4(3H)-one. This intermediate is then chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is often purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, forming aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents like dichloromethane, and mild bases.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Reduction: 2-(Aminomethyl)-3-(4-aminophenyl)quinazolin-4(3H)-one.
Oxidation: 2-(Formylmethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one or 2-(Carboxymethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one.
科学的研究の応用
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to bind to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The nitro group and quinazolinone core are crucial for this interaction, as they form hydrogen bonds and hydrophobic interactions with the enzyme.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-3-(4-aminophenyl)quinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
- 2-(Chloromethyl)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
Uniqueness
2-(Chloromethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
特性
CAS番号 |
103952-90-5 |
|---|---|
分子式 |
C15H10ClN3O3 |
分子量 |
315.71 g/mol |
IUPAC名 |
2-(chloromethyl)-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-14-17-13-4-2-1-3-12(13)15(20)18(14)10-5-7-11(8-6-10)19(21)22/h1-8H,9H2 |
InChIキー |
NRELQJFEHXWZEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


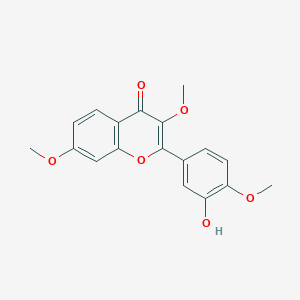
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
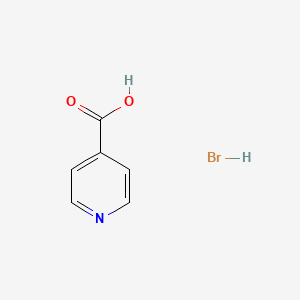
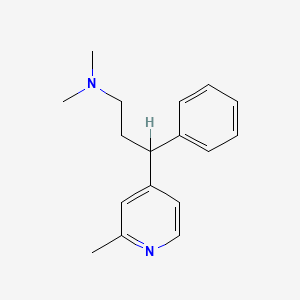
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
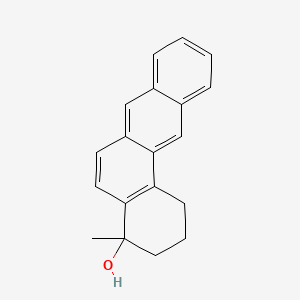
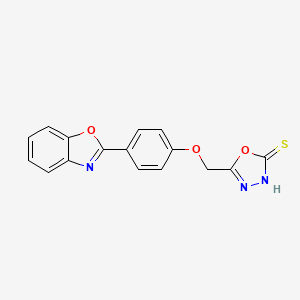

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)

![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
